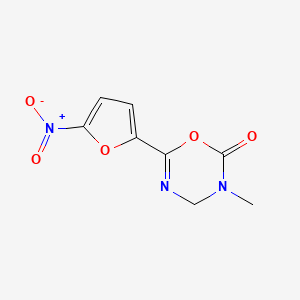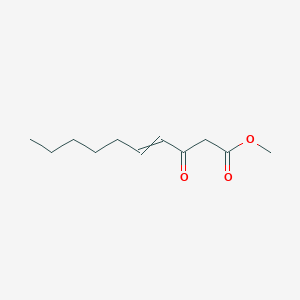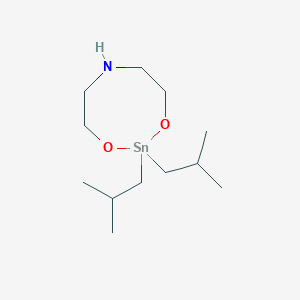
2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane is a unique organotin compound characterized by its distinct molecular structure. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane typically involves the reaction of tin(IV) chloride with 2-methylpropylamine and formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The compound can undergo substitution reactions where the organic ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(hydroxymethyl)pentane
- 2-Methyl-2-propyl-1,3-propanediol
- 2,2-Bis(2-methylpropyl)cyclopropylmethanol
Uniqueness
2,2-Bis(2-methylpropyl)-1,3,6,2-dioxazastannocane stands out due to its unique organotin structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
61947-28-2 |
|---|---|
Molecular Formula |
C12H27NO2Sn |
Molecular Weight |
336.06 g/mol |
IUPAC Name |
2,2-bis(2-methylpropyl)-1,3,6,2-dioxazastannocane |
InChI |
InChI=1S/C4H9NO2.2C4H9.Sn/c6-3-1-5-2-4-7;2*1-4(2)3;/h5H,1-4H2;2*4H,1H2,2-3H3;/q-2;;;+2 |
InChI Key |
QSWMWTSXMDIWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C[Sn]1(OCCNCCO1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [2-oxo-3-(5-phenylthiophen-2-yl)propyl]phosphonate](/img/structure/B14563284.png)
![S-{2-[(2-{[(Naphthalen-1-yl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14563294.png)
![N-(3-{4-[(Undec-10-enoyl)amino]phenyl}propyl)undec-10-enamide](/img/structure/B14563296.png)
![2-Methoxy-6-[1-(naphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14563304.png)
![2-Thiazolamine, N-[(4-nitrophenyl)methylene]-](/img/structure/B14563305.png)
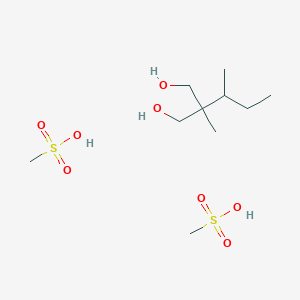
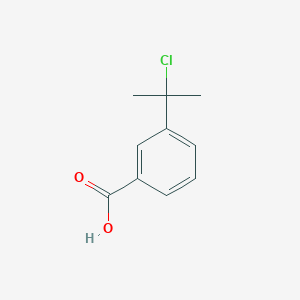
![N-[4-(Benzyloxy)-3-methoxyphenyl]benzenesulfonamide](/img/structure/B14563316.png)
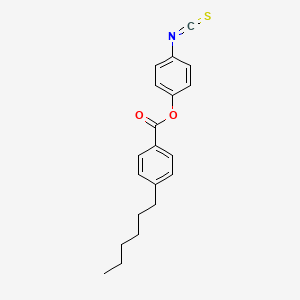

![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)sulfanylpentan-3-ylsulfanyl]acetate](/img/structure/B14563335.png)
![5-Phenyl-3-[2-(pyrrolidin-1-yl)hydrazinylidene]-3H-pyrazole](/img/structure/B14563343.png)
